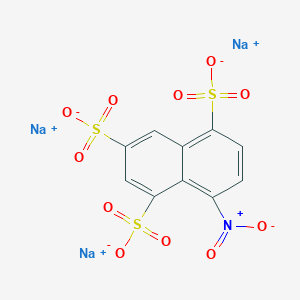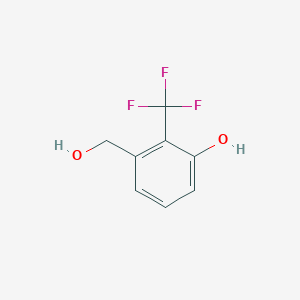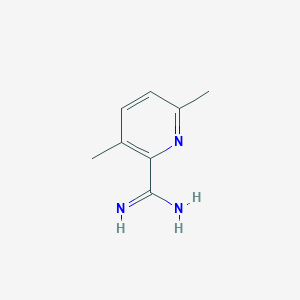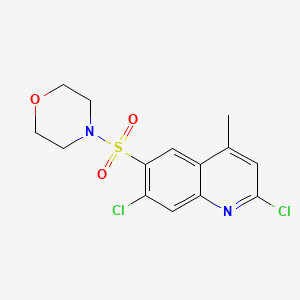
4-Hydroxy-6-nitroquinazoline-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-nitroquinazoline-8-carbonitrile is an organic compound with the molecular formula C(_9)H(_4)N(_4)O(_3). This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of hydroxyl, nitro, and nitrile functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-nitroquinazoline-8-carbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of quinazoline derivatives to introduce the nitro group. This is followed by the introduction of the hydroxyl group through hydrolysis or substitution reactions. The nitrile group can be introduced via cyanation reactions using reagents like potassium cyanide or other cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps like recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 4-Hydroxy-6-nitroquinazoline-8-carbonitrile can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, carboxylic acids, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), or other strong oxidizing agents.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH(_4)), or sodium borohydride (NaBH(_4)).
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Quinazoline-8,4-dione derivatives.
Reduction: 4-Amino-6-nitroquinazoline-8-carbonitrile.
Substitution: 4-Hydroxy-6-nitroquinazoline-8-carboxamide or 4-Hydroxy-6-nitroquinazoline-8-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Hydroxy-6-nitroquinazoline-8-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-nitroquinazoline-8-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinazoline-8-carbonitrile: Lacks the nitro group, which may result in different reactivity and biological activity.
6-Nitroquinazoline-8-carbonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Hydroxy-6-nitroquinazoline: Lacks the nitrile group, which may influence its chemical properties and applications.
Uniqueness
4-Hydroxy-6-nitroquinazoline-8-carbonitrile is unique due to the combination of hydroxyl, nitro, and nitrile groups in its structure
Propiedades
Fórmula molecular |
C9H4N4O3 |
|---|---|
Peso molecular |
216.15 g/mol |
Nombre IUPAC |
6-nitro-4-oxo-3H-quinazoline-8-carbonitrile |
InChI |
InChI=1S/C9H4N4O3/c10-3-5-1-6(13(15)16)2-7-8(5)11-4-12-9(7)14/h1-2,4H,(H,11,12,14) |
Clave InChI |
FUKOMBWCGVARQW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1C#N)N=CNC2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Ethylamino)oxetan-3-yl]methanol](/img/structure/B13007958.png)



![(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13007979.png)

![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13007996.png)



![Methyl [3,3'-bipyridine]-2-carboxylate](/img/structure/B13008034.png)
![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)

![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
